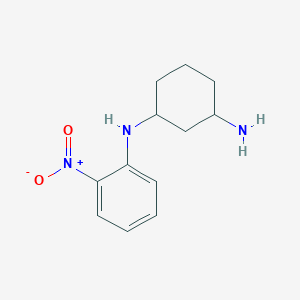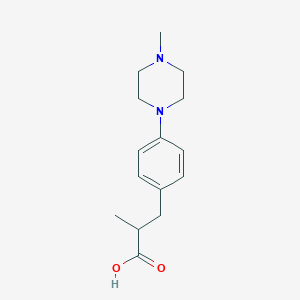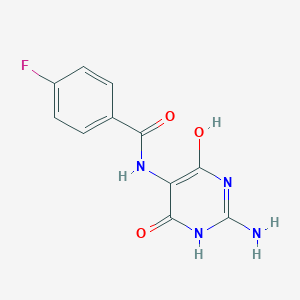
5-Bromo-2-methyl-2-phenylpentan-1-ol
概要
説明
5-Bromo-2-methyl-2-phenylpentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a pentanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2-phenyl-pentan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methyl-2-phenyl-pentanone.
Reduction: Formation of 5-bromo-2-methyl-2-phenyl-pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-methyl-2-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of 5-Bromo-2-methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-pentanol
- 5-Bromo-2-methyl-2-pentene
- 2-Bromo-1-phenylpentan-1-one
Uniqueness
5-Bromo-2-methyl-2-phenylpentan-1-ol is unique due to the presence of both a phenyl group and a bromine atom on the same carbon chain, which imparts distinct chemical and physical properties
特性
分子式 |
C12H17BrO |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
5-bromo-2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChIキー |
CBCPYSNGAHZZPU-UHFFFAOYSA-N |
正規SMILES |
CC(CCCBr)(CO)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[7-hydroxy-6-methoxy-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B8408659.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-N,N-dimethylbenzamide](/img/structure/B8408671.png)





![1-{4-Hydroxy-3-[(phenylsulfonyl)methyl]phenyl}ethanone](/img/structure/B8408727.png)




